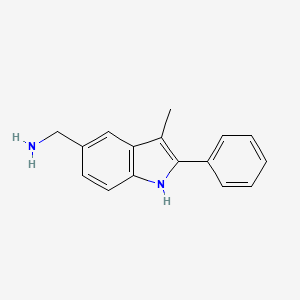

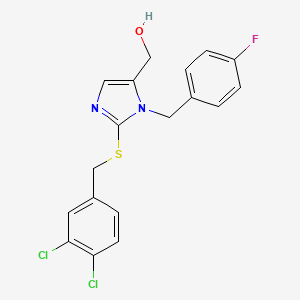

(3-甲基-2-苯基-1H-吲哚-5-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

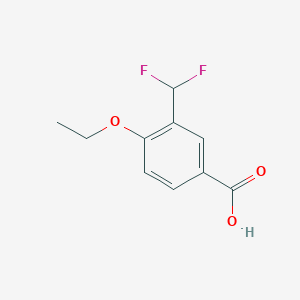

“(3-methyl-2-phenyl-1H-indol-5-yl)methanamine” is an indole derivative . Indole derivatives are known to have diverse pharmacological activities . They have an aromatic heterocyclic scaffold, which resembles various protein structures . This has led to their exploration in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential .

Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . The structures of the synthesized compounds are typically characterized based on elemental analysis, infrared, 1 HNMR, 13 C NMR, and mass spectral data .

Molecular Structure Analysis

The molecular formula of “(3-methyl-2-phenyl-1H-indol-5-yl)methanamine” is C16H16N2 . Its average mass is 236.312 Da, and its monoisotopic mass is 236.131348 Da .

科学研究应用

抗惊厥剂

Pandey 和 Srivastava (2011) 的一项研究合成了一系列新型席夫碱,包括结构上与 (3-甲基-2-苯基-1H-吲哚-5-基)甲胺相关的衍生物,以筛选抗惊厥活性。这些化合物在腹腔内给药后,在所采用的各种模型中表现出显着的癫痫保护作用。该研究强调了这些化合物作为抗惊厥剂的潜力,其中一些显示出对临床用药的显着保护作用 (Pandey & Srivastava, 2011)。

抗癌剂

Panathur 等人 (2013) 设计并合成了一系列 1-{1-甲基-2-[4-苯基-5-(丙烷-2-基硫烷基)-4H-1,2,4-三唑-3-基]-1H-吲哚-3-基}甲胺衍生物,在较低的微摩尔浓度下对人癌细胞系表现出有效的生长抑制作用。这些分子,特别是 IT-14,通过抑制 SIRT1 酶和减轻动物模型中的前列腺重量,显示出有希望的抗癌活性,表明它们作为抗癌剂的潜力 (Panathur et al., 2013)。

催化应用

Roffe 等人 (2016) 合成了 1-(3-(吡啶-2-基)苯基)甲胺衍生物并评估了它们的催化应用。该研究证明了这些化合物在 C-H 键活化中的功效,以提供不对称 NCN' 钳形钯环,在催化应用中显示出良好的活性和选择性 (Roffe et al., 2016)。

癌症治疗的光细胞毒性

Basu 等人 (2014) 探索了具有苯基-N,N-双[(吡啶-2-基)甲基]甲胺衍生物的铁 (III) 络合物的光细胞毒性。这些络合物在红光下对各种细胞系表现出前所未有的光细胞毒性,通过产生活性氧来呈现一种新的癌症治疗方法 (Basu et al., 2014)。

抗菌评价

Visagaperumal 等人 (2010) 合成了 1-(1H-苯并三唑-1-基)-1-取代苯基甲胺衍生物并评估了它们的抗菌活性。这些化合物表现出不同程度的抗菌和抗真菌活性,突出了它们作为抗菌剂的潜力 (Visagaperumal et al., 2010)。

未来方向

Indole derivatives, including “(3-methyl-2-phenyl-1H-indol-5-yl)methanamine”, have immense potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This could facilitate the design of novel compounds with anti-tubercular activity .

属性

IUPAC Name |

(3-methyl-2-phenyl-1H-indol-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-11-14-9-12(10-17)7-8-15(14)18-16(11)13-5-3-2-4-6-13/h2-9,18H,10,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXPVUFGUQNZFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)CN)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2993663.png)

![(1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL](/img/no-structure.png)

![2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2993675.png)

![N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2993676.png)

![N-(3-acetamidophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2993680.png)